molecular formula C9H9F2N B15301411 5-Cyclopropyl-2,4-difluoroaniline

5-Cyclopropyl-2,4-difluoroaniline

Cat. No.: B15301411
M. Wt: 169.17 g/mol
InChI Key: NGJJYLBUBVNTHX-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2,4-difluoroaniline is a chemical compound with the molecular formula C9H9F2N and a monoisotopic mass of approximately 169.07 Da . It is an aromatic organic compound featuring both an aniline group and a cyclopropyl substituent on the same benzene ring, which is further differentiated by fluorine atoms at the 2 and 4 positions. This structure classifies it as a fluorinated aniline derivative, related to simpler core structures like 2,4-difluoroaniline (C6H5F2N) . The specific spatial arrangement of its atoms is defined by the InChIKey NGJJYLBUBVNTHX-UHFFFAOYSA-N . The compound is recognized in scientific research, as evidenced by its appearance in numerous patent applications, highlighting its relevance in the development of novel chemical entities . Its primary research value lies in its role as a versatile chemical building block, or synthetic intermediate. The presence of the reactive aniline (amino) group makes it a suitable precursor for the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research. The cyclopropyl group and fluorine atoms can significantly influence the molecule's electronic properties, metabolic stability, and lipophilicity, making it a valuable scaffold for medicinal chemistry. The compound is related to its hydrochloride salt form, this compound hydrochloride (C9H10ClF2N) , which is often used for purification and isolation. This product is intended for use by qualified laboratory professionals only. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

5-cyclopropyl-2,4-difluoroaniline

InChI

InChI=1S/C9H9F2N/c10-7-4-8(11)9(12)3-6(7)5-1-2-5/h3-5H,1-2,12H2

InChI Key

NGJJYLBUBVNTHX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2F)F)N

Origin of Product

United States

Preparation Methods

Selective Chlorination of 2,4-Difluoroaniline

The synthesis begins with regioselective chlorination of 2,4-difluoroaniline at position 5. This step employs N-chlorosuccinimide (NCS) in dichloromethane at 10–15°C, achieving 88% yield of 2,4-difluoro-5-chloroaniline. Key parameters include:

Parameter Value
Temperature 10–15°C
Reaction Time 2 hours
Solvent Dichloromethane
Chlorinating Agent N-Chlorosuccinimide
Yield 88%

The reaction proceeds via electrophilic aromatic substitution, with NCS acting as a mild chlorinating agent to minimize side reactions.

Cyclopropane Group Installation via Cross-Coupling

The 5-chloro intermediate undergoes palladium-catalyzed cross-coupling with cyclopropylboronic acid. While not explicitly detailed in the cited sources, analogous Suzuki-Miyaura coupling conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) can achieve this transformation. This method preserves the amine functionality while introducing the cyclopropyl group with high regiocontrol.

Direct Cyclopropanation of Vinyl Intermediates

Synthesis of 5-Vinyl-2,4-difluoroaniline

A Heck coupling reaction installs a vinyl group at position 5. Using 5-bromo-2,4-difluoroaniline and ethylene in the presence of Pd(OAc)₂ and P(o-tol)₃, the vinyl derivative forms in 65–72% yield.

Trimethylsulfoxonium Iodide-Mediated Cyclopropanation

The vinyl intermediate undergoes [2+1] cycloaddition using trimethylsulfoxonium iodide and sodium hydride in dimethyl sulfoxide (DMSO). This method, adapted from patent literature, produces the cyclopropane ring with >90% diastereoselectivity:

$$
\ce{5-Vinyl-2,4-difluoroaniline ->[{(CH₃)₃SOI}, NaH, DMSO] 5-Cyclopropyl-2,4-difluoroaniline}
$$

Critical parameters include strict temperature control (–10°C to 0°C) and anhydrous conditions to prevent side reactions.

Diazonium Salt Intermediates for Direct Functionalization

Diazotization and Sandmeyer-Type Reactions

Though excluded sources mention diazotization routes, principles from analogous systems suggest viability. 2,4-Difluoroaniline undergoes diazotization at 0–5°C with NaNO₂/HCl, forming a diazonium salt that reacts with cyclopropylcopper(I) complexes to yield the target compound. Challenges include controlling competing side reactions at ortho-fluorine positions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Chlorination/Cross-Coupling 70–75 High regiocontrol Multi-step, Pd catalyst cost
Direct Cyclopropanation 60–65 Single-step ring formation Requires vinyl precursor synthesis
Diazonium Salt Route 50–55 Direct functionalization Low yields, byproduct formation

Industrial-scale production favors the chlorination/cross-coupling approach due to better process control, while academic settings may prefer cyclopropanation for its synthetic elegance.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2,4-difluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of primary or secondary amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-Cyclopropyl-2,4-difluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2,4-difluoroaniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

Compound Substituents Molecular Formula Dipole Moment (D) Electrophilicity Index (eV) Key Hazards (GHS)
5-Cyclopropyl-2,4-difluoroaniline 2-F, 4-F, 5-cyclopropyl C₉H₉F₂N Not reported Not reported H302, H315, H319, H411
2,4-Difluoroaniline (2,4-DFA) 2-F, 4-F C₆H₅F₂N 2.12 1.89 H302, H315, H319
6-Chloro-2,4-difluoroaniline 2-F, 4-F, 6-Cl C₆H₄ClF₂N Not reported Not reported Similar to 2,4-DFA
3,5-Dichloro-2,4-difluoroaniline 2-F, 4-F, 3-Cl, 5-Cl C₆H₃Cl₂F₂N Not reported Not reported Higher toxicity (e.g., H314)

Key Findings :

  • Electronic Effects : The cyclopropyl group in this compound may donate electron density via hyperconjugation, altering reactivity compared to halogenated analogs. In contrast, 2,4-DFA exhibits a lower dipole moment (2.12 D) and higher electrophilicity (1.89 eV), favoring nucleophilic aromatic substitution .

Table 2: Hazard Profile Comparison

Compound Health Hazards Environmental Hazards Storage Requirements
This compound H302, H315, H319, H335 H411 (aquatic toxicity) Dry, inert gas, cool
2,4-Difluoroaniline H302, H315, H319 H411 Standard fluorinated amine protocols
3,5-Dichloro-2,4-difluoroaniline H314 (severe skin burns) Likely H411 Corrosion-resistant containers

Key Findings :

  • The addition of chlorine in 3,5-Dichloro-2,4-difluoroaniline increases toxicity (H314 vs.
  • All compounds share H411 , emphasizing the need for controlled disposal to mitigate aquatic toxicity.

Q & A

Q. What are the recommended synthetic routes for 5-cyclopropyl-2,4-difluoroaniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or catalytic cross-coupling reactions. For example, NAS can be performed using cyclopropylamine as the nucleophile on a pre-functionalized 2,4-difluoro-5-haloaniline precursor (e.g., bromo or nitro derivatives). Reaction optimization should focus on:
  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may promote side reactions like dehalogenation .
  • Catalyst : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions for cyclopropane introduction .
  • Solvent : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while EtOH/H₂O mixtures reduce byproducts .
    Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹⁹F NMR for fluorine environment analysis) .

Q. How do the electronic effects of the cyclopropyl and fluorine substituents influence the compound's reactivity in further functionalization?

  • Methodological Answer : The cyclopropyl group exerts a strong electron-donating effect via conjugation, activating the aromatic ring toward electrophilic substitution at the para position relative to the amine. In contrast, fluorine atoms are electron-withdrawing, directing reactivity to the ortho and para positions. This duality requires careful balancing:
  • Electrophilic Acylation : Use Lewis acids (e.g., AlCl₃) to enhance electrophile generation while avoiding over-deactivation by fluorine .
  • Oxidation Studies : The amine group can be oxidized to nitro or nitroso derivatives under controlled HNO₃/H₂SO₄ conditions, with cyclopropane stability monitored via GC-MS .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :
  • ¹H/¹³C/¹⁹F NMR : Assign fluorine environments (δ −110 to −150 ppm for aromatic F) and cyclopropane protons (δ 0.5–1.5 ppm) .
  • HRMS (ESI+) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 184.07) and isotopic patterns for chlorine-free validation .
  • X-ray Crystallography : Resolve steric effects of the cyclopropyl group and fluorine substituents on crystal packing .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:
  • Suzuki Coupling : The LUMO of the aryl halide precursor localizes at the C5 position, favoring cyclopropane introduction .
  • Solvent Effects : PCM models simulate solvent polarity’s impact on transition-state energy, guiding solvent selection .
    Validation involves comparing predicted vs. experimental coupling yields (e.g., 75% observed vs. 78% calculated) .

Q. What strategies mitigate contradictions in reported biological activity data for fluorinated aniline derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Metabolic Stability : Use liver microsome assays to compare degradation rates (e.g., t₁/₂ = 45 min in human vs. 120 min in murine) .
  • Structural Analogues : Test this compound alongside 3-chloro-2,4-difluoroaniline to isolate substituent effects .

Q. How do steric and electronic properties of this compound impact its performance as a ligand in catalytic systems?

  • Methodological Answer :
  • Steric Effects : The cyclopropyl group’s rigidity restricts coordination geometry, favoring monodentate binding in Pd complexes .
  • Electronic Effects : Fluorine’s electronegativity increases metal center electrophilicity, accelerating oxidative addition steps (e.g., k = 2.1 × 10⁻³ s⁻¹ for Pd-catalyzed C–N coupling) .
  • Catalyst Recycling : Immobilize the ligand on silica supports to improve turnover number (TON > 500) .

Data Contradiction Analysis

Q. Why do stability studies report conflicting degradation profiles for this compound under acidic conditions?

  • Methodological Answer : Discrepancies stem from:
  • Protonation Sites : Fluorine directs acid (e.g., HCl) to the amine group, forming a hydrochloride salt (stable below pH 3) . At higher concentrations (>2 M), cyclopropane ring opening occurs via acid-catalyzed cleavage .
  • Analytical Artifacts : HPLC column aging (e.g., C18 degradation) may falsely indicate decomposition; validate with fresh columns and spiked standards .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and fume hoods (≥0.5 m/s airflow) .
  • Spill Management : Absorb with vermiculite and neutralize with 10% NaOH .
  • Waste Disposal : Incinerate at >1200°C with scrubbing for HF emissions .

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